molecular formula C4H2N4O4 B12104586 2,5-Dinitro-pyrazine

2,5-Dinitro-pyrazine

Cat. No.: B12104586
M. Wt: 170.08 g/mol
InChI Key: CAMHHUZVWOZDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitro-pyrazine is a nitrogen-containing heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitro-pyrazine typically involves nitration reactions. One common method is the nitration of pyrazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the handling of strong acids and the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitro-pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of 2,5-diamino-pyrazine.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of pyrazine.

    Reduction: 2,5-Diamino-pyrazine.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2,5-Dinitro-pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dinitro-pyrazine and its derivatives involves interactions with various molecular targets. The nitro groups play a crucial role in the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound can interfere with cellular processes and enzyme activities.

Comparison with Similar Compounds

    2,6-Diamino-3,5-dinitropyrazine-1-oxide: Known for its use in energetic materials.

    5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A high-performance energetic material.

Comparison: 2,5-Dinitro-pyrazine is unique due to its specific substitution pattern and the presence of two nitro groups at the 2 and 5 positions This structural arrangement imparts distinct chemical and biological properties compared to other pyrazine derivatives

Properties

Molecular Formula

C4H2N4O4

Molecular Weight

170.08 g/mol

IUPAC Name

2,5-dinitropyrazine

InChI

InChI=1S/C4H2N4O4/c9-7(10)3-1-5-4(2-6-3)8(11)12/h1-2H

InChI Key

CAMHHUZVWOZDAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.